molecular formula C14H12N2O4 B8797865 N-(2-methoxyphenyl)-4-nitrobenzamide

N-(2-methoxyphenyl)-4-nitrobenzamide

Cat. No.: B8797865
M. Wt: 272.26 g/mol
InChI Key: GAQCIJDRPIALQJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the phenyl ring and a nitro group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-nitrobenzamide typically involves the reaction of 2-methoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Methoxyaniline+4-Nitrobenzoyl chlorideThis compound\text{2-Methoxyaniline} + \text{4-Nitrobenzoyl chloride} \rightarrow \text{this compound} 2-Methoxyaniline+4-Nitrobenzoyl chloride→this compound

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-4-nitrobenzamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy group can enhance the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-4-nitrobenzamide can be compared with other benzamide derivatives, such as:

    N-(2-Hydroxy-phenyl)-4-nitro-benzamide: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.

    N-(2-Methoxy-phenyl)-4-chloro-benzamide: Contains a chloro group instead of a nitro group, which affects its chemical and biological properties.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H12N2O4/c1-20-13-5-3-2-4-12(13)15-14(17)10-6-8-11(9-7-10)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

GAQCIJDRPIALQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

With cooling in an ice bath, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (630 mg, 3.29 mmol) was added to 15 ml of methylene chloride solution containing o-anisidine (368 mg, 2.99 mmol) and 4-nitrobenzoic acid (500 mg, 2.99 mmol). After 1 hour of stirring at the same temperature, the reaction mixture was roughly adjusted to pH 8 with saturated sodium bicarbonate aqueous solution, extracted with methylene chloride and then washed with water and saturated brine in that order. After drying on anhydrous magnesium sulfate, the solvent was removed by evaporation, and the resulting solid material was purified by silica gel column chromatography (methylene chloride) to obtain 712 mg (87.4%) of the title compound in the form of yellow powder.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
368 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87.4%

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